3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide
Description
This compound features a propanamide backbone substituted with a benzenesulfonyl group and a 4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-ylmethyl moiety. The benzopyran scaffold is associated with diverse biological activities, including anti-inflammatory and enzyme-modulating effects, while the benzenesulfonyl group may enhance metabolic stability and target binding . Structural characterization of such compounds often relies on crystallographic tools like SHELXL and ORTEP-III for refinement and visualization .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c21-18(10-13-26(23,24)15-6-2-1-3-7-15)20-14-19(22)11-12-25-17-9-5-4-8-16(17)19/h1-9,22H,10-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFLDDYYPLINIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide , with CAS number 1396678-31-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The chemical structure of the compound includes a benzenesulfonyl group attached to a propanamide backbone and a benzopyran moiety. The presence of these functional groups is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities. The following sections detail specific activities associated with the compound.
1. Anti-inflammatory Activity
Studies have shown that sulfonamide derivatives can inhibit inflammatory responses. For instance, in vivo tests demonstrated that related compounds significantly reduced carrageenan-induced rat paw edema, indicating strong anti-inflammatory effects. In one study, compounds similar to the target compound showed inhibition rates of up to 94.69% at specific time intervals .
Table 1: Anti-inflammatory Effects of Sulfonamide Derivatives
| Compound | Inhibition Rate (%) at 1h | Inhibition Rate (%) at 2h | Inhibition Rate (%) at 3h |
|---|---|---|---|
| Compound 4a | 94.69 | 89.66 | 87.83 |
| Compound 4c | X | X | X |
2. Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. A study highlighted that similar benzenesulfonamide derivatives exhibited varying degrees of antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated potent activity against pathogens such as E. coli and S. aureus.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against S. aureus |
|---|---|---|
| Compound 4d | 6.72 | X |
| Compound 4h | X | 6.63 |
| Compound 4a | 6.67 | 6.45 |
3. Antioxidant Activity
The antioxidant potential of the compound is another area of interest. Compounds with similar structures have shown significant antioxidant activity, comparable to standard antioxidants like Vitamin C. For example, one derivative exhibited an IC50 value of 0.3287 mg/mL compared to Vitamin C's IC50 of 0.2090 mg/mL .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of sulfonamide derivatives:
- Study on Perfusion Pressure : Research involving isolated rat heart models demonstrated that certain benzenesulfonamides could modulate perfusion pressure and coronary resistance, suggesting cardiovascular implications .
- Synthesis and Characterization : A study synthesized various sulfonamide derivatives and evaluated their antibacterial and anti-inflammatory properties, confirming their potential as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its anti-inflammatory and analgesic properties. Research indicates that derivatives of benzopyran exhibit significant biological activities, including:
- Anti-inflammatory Effects : Studies have shown that compounds similar to this structure can inhibit pro-inflammatory cytokines, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Antioxidant Activity : The presence of the benzopyran structure is associated with antioxidant properties, which can protect cells from oxidative stress and may contribute to the prevention of chronic diseases .
Drug Development
The sulfonamide group is known for its role in various pharmaceuticals, particularly antibiotics. The unique combination in this compound suggests potential applications in:
- Antimicrobial Agents : Research into sulfonamides has revealed their effectiveness against bacterial infections. This compound may serve as a lead for developing new antimicrobial agents .
- Cancer Treatment : Preliminary studies indicate that compounds containing similar functional groups may exhibit cytotoxic effects on cancer cells, warranting further investigation into their use in oncology .
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored a series of benzopyran derivatives, revealing that modifications to the sulfonamide moiety enhanced anti-inflammatory activity. The results suggested that compounds with similar structural features could be effective in reducing inflammation in animal models .
Case Study 2: Antimicrobial Properties
Research conducted on sulfonamide derivatives demonstrated significant antibacterial activity against various strains of bacteria. In vitro tests indicated that compounds with a similar framework to 3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide showed promise as potential antibiotics .
Comparison with Similar Compounds
Propanamide Derivatives with Heterocyclic Substituents
- Compounds 7c–7f ():
- Structure : Feature thiazole and oxadiazole rings instead of benzopyran.
- Physical Properties : Molecular weights range 375–389 g/mol; melting points 134–178°C.
- Key Differences : Sulfur-containing heterocycles may improve metabolic stability compared to the benzenesulfonyl group. Lower molecular weights suggest better solubility than the target compound .
Sulfonamide and Aryl-Substituted Propanamides
3-(4-Benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide ():
- N-(4-Chlorophenyl)-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide (): Structure: Similar benzenesulfonyl group but lacks the benzopyran system. Molecular Formula: C₁₆H₁₆ClNO₄S (353.82 g/mol). Comparison: The chlorophenyl substituent may confer distinct electronic effects, influencing reactivity or target selectivity .
Hydroxyphenyl and Methoxyphenyl Derivatives
- N-(4-Hydroxyphenethyl)-3-(4-hydroxyphenyl)propanamide (): Structure: Simpler di-hydroxyphenyl substituents. Molecular Formula: C₁₇H₁₉NO₃.
GLUT4-Targeting Compounds ()
- Ritonavir Analogs : Modulate glucose disposal via GLUT4 inhibition.
- Relevance : If the target compound’s benzopyran group interacts with similar pathways (e.g., insulin signaling), it may share mechanistic parallels with these inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
